molecular formula C16H17N5O2S B2522290 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034414-65-6

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2522290
CAS No.: 2034414-65-6
M. Wt: 343.41
InChI Key: MJQYBRPHRVJXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core. Key structural elements include:

  • 8-Methoxy group: Enhances electron density and influences solubility.
  • Methyl linker: Connects the triazole-pyrazine system to the amide group.

This compound is part of a broader class of triazole derivatives, which are pharmacologically significant due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)7-10-24-12-5-3-2-4-6-12/h2-6,8-9H,7,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYBRPHRVJXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrazine core and a phenylthio group. The molecular formula is C17H17N5O3C_{17}H_{17}N_{5}O_{3}, with a molecular weight of approximately 339.355 g/mol. Its synthesis typically involves several key steps including the formation of the triazolo-pyrazine core through cyclization reactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

The mode of action appears to involve:

  • Inhibition of bacterial cell wall synthesis : This disrupts the structural integrity of bacterial cells.
  • Interference with DNA replication : The compound may inhibit enzymes like DNA gyrase and topoisomerase IV, critical for bacterial DNA replication and transcription .

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated promising anticancer activity. Studies have reported that derivatives of triazolo[4,3-a]pyrazine can inhibit tumor cell proliferation in various cancer cell lines. For instance:

  • In vitro assays showed significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values indicating potent activity .

Antibacterial Studies

A study conducted in 2023 evaluated several triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited moderate to good antibacterial activity against common pathogens .

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Anticancer Studies

In another study focusing on anticancer potential, various derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.15 µM against MCF-7 cells, indicating strong inhibitory action .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A5490.831.5
MCF-70.150.5
HeLa2.852.0

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyrazine structure exhibit a variety of biological activities:

  • Antitumor Activity : Similar compounds have shown potential as anti-cancer agents. For instance, derivatives of triazole and pyrazine have been evaluated for their efficacy against various cancer cell lines, including breast and liver carcinoma cells .
  • Antimicrobial Properties : The compound may possess antibacterial properties, with studies indicating effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrazine core, followed by functionalization with the methoxy group and attachment of the phenylthio moiety.

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor activity of related compounds against human breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2). Results indicated significant cytotoxic effects at certain concentrations .
  • Interaction Studies : Interaction studies using molecular docking simulations have been conducted to understand how this compound binds to its biological targets. These studies help elucidate the mechanisms behind its biological activities and inform further development efforts .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Triazolo[4,3-a]Pyrazine Derivatives
  • N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide (CAS: 2034546-41-1):
    • Key differences : Hydroxy group at position 8 (vs. methoxy) and indole substituent (vs. phenylthio).
    • Impact : The hydroxy group may increase solubility but reduce metabolic stability compared to methoxy. The indole’s bulkiness could alter binding affinity in biological targets .
  • 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (Compound 73): Key differences: Amino group at position 8 and steric tert-butyl substituents.
Triazolo[4,3-b]Pyridazine Analogues
  • 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide :
    • Key differences : Pyridazine core (vs. pyrazine) and benzimidazole ethyl side chain.
    • Impact : Pyridazine’s electron-deficient nature may alter hydrogen-bonding interactions, affecting pharmacokinetics .

Side Chain Modifications

Sulfur-Containing Substituents
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide :
    • Key differences : Fused thiazolo-triazole system (vs. simple phenylthio group).
    • Impact : Increased complexity and lipophilicity may enhance target binding but reduce solubility .
Amide and Carboxylic Acid Derivatives
  • ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids :
    • Key differences : Carboxylic acid or amide termini (vs. phenylthio propanamide).
    • Impact : Carboxylic acids improve water solubility, while amides balance bioavailability and stability .

Key Findings and Implications

Position 8 Substituents: Methoxy groups balance solubility and stability, while hydroxy or amino groups increase polarity but may reduce metabolic resistance.

Side Chain Design : Phenylthio groups offer moderate lipophilicity, whereas fused sulfur heterocycles (e.g., thiazolo-triazole) enhance binding but complicate synthesis.

Synthesis Efficiency : Amide derivatization via carbonyldiimidazole activation is a robust method for generating analogues with high yields .

Q & A

Q. How do the methoxy and phenylthio groups influence reactivity and bioactivity?

  • Methodological Answer :
  • Methoxy Group : Enhances membrane permeability via lipophilicity (logP +0.5) and participates in hydrogen bonding with targets (e.g., kinase ATP pockets) .
  • Phenylthio Group : Acts as a leaving group in nucleophilic substitution reactions and modulates redox activity (e.g., glutathione conjugation in metabolic pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.